

minimizing off-target effects of pyrazole-based inhibitors

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Compound of Interest

Compound Name: *1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine*

CAS No.: *1153295-09-0*

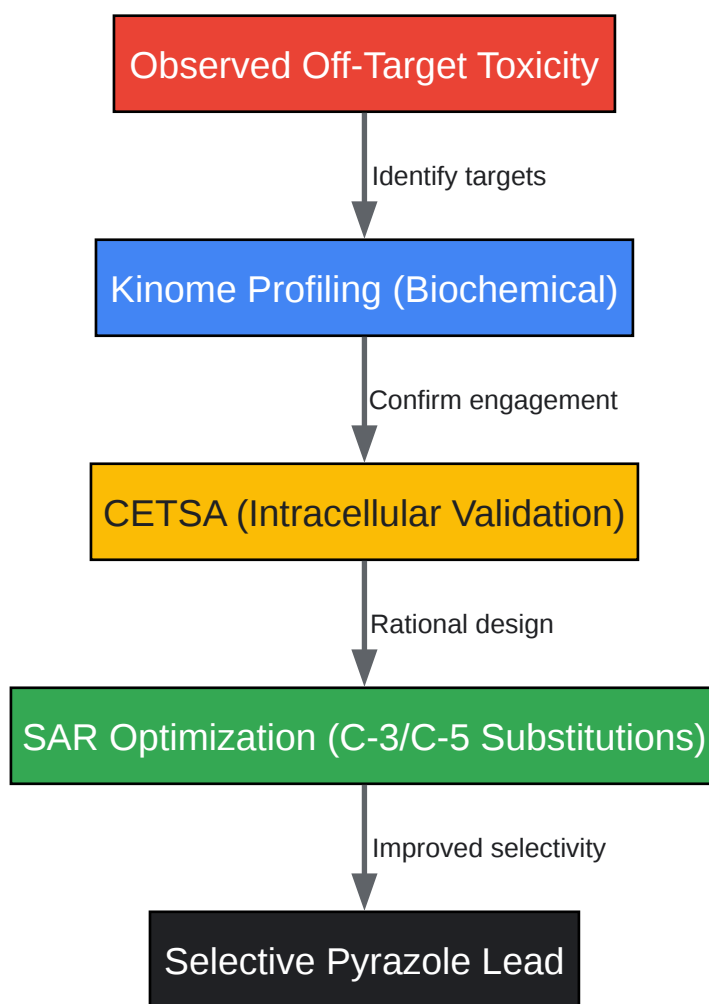
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Welcome to the Technical Support Center for Pyrazole-Based Inhibitors. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals systematically diagnose, validate, and engineer out off-target liabilities associated with pyrazole scaffolds.

Below, you will find our diagnostic workflow, structural troubleshooting FAQs, a self-validating intracellular target engagement protocol, and quantitative benchmarking data.

Diagnostic Workflow for Off-Target Liabilities



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Workflow for diagnosing and mitigating pyrazole off-target effects.

FAQ Section 1: Structural & Medicinal Chemistry

Troubleshooting

Q: Why does my pyrazole scaffold exhibit promiscuous kinase binding, and how can I engineer better selectivity? A: The pyrazole ring is a privileged pharmacophore that frequently acts as a hinge-binding motif. It forms critical hydrogen bonds with the highly conserved ATP-binding pocket of kinases[1]. Because this hinge region is structurally conserved across the kinome, unmodified pyrazole cores inherently suffer from promiscuous binding.

To engineer selectivity, you must exploit non-conserved regions of the kinase, such as the back pocket, the ribose-binding pocket, or unique gatekeeper residues. Structure-activity relationship

(SAR) analyses demonstrate that judicious substitution at the C-3 and C-5 positions of the pyrazole scaffold—particularly using electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—critically directs both potency and selectivity[2].

- **The Causality:** Adding bulky substituents at C-3 introduces steric clashes with the gatekeeper residues of off-target kinases, while simultaneously filling the target kinase's specific hydrophobic pocket. Furthermore, hybridizing the pyrazole core with complementary pharmacophores (e.g., triazoles or fused heterocycles) enhances molecular rigidity[2]. This rigidity locks the inhibitor into a specific conformation that only the target kinase can thermodynamically accommodate, drastically reducing off-target affinity.

Q: Can I completely abandon ATP-competitive inhibition to improve my pyrazole's selectivity?

A: Yes. Transitioning from Type-I (ATP-competitive) to Type-II or allosteric inhibition is a highly effective strategy. Type-II inhibitors bind to the inactive "DFG-out" conformation of the kinase, which is significantly less conserved than the active "DFG-in" state. For example, the pyrazole-based LRRK2 inhibitor RN341 utilizes Type-II binding to achieve an exceptional selectivity profile, hitting only a few off-targets (STK10, TTK) across a 350-kinase panel[3]. Alternatively, you can target allosteric pockets entirely separate from the ATP site, as seen with Asciminib, which binds the myristoyl pocket of BCR-ABL1[4].

FAQ Section 2: In Vitro vs. In Cellulo Discrepancies

Q: My inhibitor shows excellent selectivity in biochemical kinome panels, but I am seeing off-target phenotypes in cell-based assays. What causes this discrepancy? A: Biochemical assays utilize purified, truncated kinase domains and artificial, low ATP concentrations (often 10-100 μ M). These conditions fail to recapitulate the complex intracellular environment. In live cells, physiological ATP concentrations (typically 1-5 mM) can easily outcompete your ATP-competitive pyrazole inhibitor. Furthermore, intracellular protein crowding, membrane permeability barriers, and localized drug accumulation can shift the binding thermodynamics, leading to off-target engagement that was invisible in vitro[5]. To resolve this, you must measure target engagement directly in live cells.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its aggregation temperature (T_{agg}) higher[5][6]. This protocol provides a self-validating system to confirm whether your pyrazole inhibitor is engaging its intended target versus suspected off-targets in intact cells.

Step-by-Step Methodology:

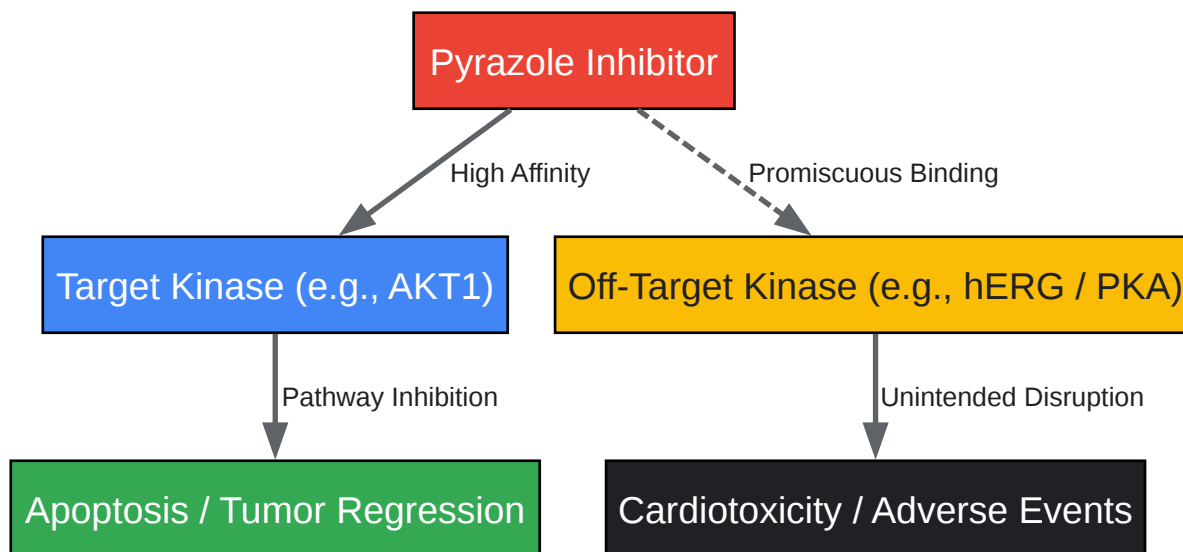
- **Cell Preparation & Dosing:** Culture your target cell line to 70-80% confluency. Treat the cells with your pyrazole inhibitor (dosed at 10× the biochemical IC₅₀) or a DMSO vehicle control for 1-2 hours. **Causality:** This incubation period allows the compound to penetrate the membrane and reach intracellular thermodynamic equilibrium with its targets.
- **Thermal Aliquoting:** Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8-10 PCR tubes (50 μ L per tube).
- **Heat Shock:** Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler for exactly 3 minutes, followed by a 3-minute cooling step at room temperature. **Causality:** Controlled thermal stress denatures unbound proteins, causing them to unfold and aggregate, while ligand-bound proteins remain stabilized and soluble[6].
- **Lysis:** Lyse the cells by adding a mild detergent (e.g., 1% NP-40) or by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.
- **Separation:** Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. **Causality:** High-speed centrifugation pellets the thermally denatured, aggregated proteins. Only the soluble (stabilized) proteins remain in the supernatant.
- **Detection & Self-Validation:** Analyze the soluble fraction using Western blotting or Mass Spectrometry (MS-CETSA).
 - **Self-Validation Checkpoint:** Always include a known positive control (e.g., a well-characterized pan-kinase inhibitor like staurosporine). If staurosporine fails to shift the T_{agg} of your target kinase, your lysis or detection conditions are destroying the native protein fold, rendering the assay invalid. A positive thermal shift ($\Delta T_m > 2^\circ\text{C}$) for your target and no shift for off-targets confirms intracellular selectivity[5].

Quantitative Data: Selectivity Profiles of Pyrazole-Based Inhibitors

The table below summarizes how structural modifications to pyrazole scaffolds have successfully mitigated off-target effects in clinically relevant inhibitors.

Inhibitor	Primary Target	Key Off-Targets	Target IC50	Selectivity Strategy & Mechanism
Asciminib	BCR-ABL1	Minimal	0.5 nM	Non-ATP competitive allosteric binding (myristoyl pocket) avoids the conserved hinge region entirely[4].
Afuresertib	AKT1/2/3	PKA, PKC	0.08 nM	Conformational constraint of the flexible pyrazole side chain locks the molecule into an AKT-specific geometry[1][4].
Crizotinib	ALK, ROS1	c-MET	20 nM	Exploits a unique lipophilic pocket adjacent to the ALK hinge region using bulky halogen substitutions[7].
RN341	LRRK2	STK10, TTK	110 nM	Type-II inhibition targeting the less-conserved inactive "DFG-out" conformation[3].

Pathway Visualization: The Cost of Off-Target Engagement



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Divergent signaling outcomes of on-target efficacy versus off-target toxicity.

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